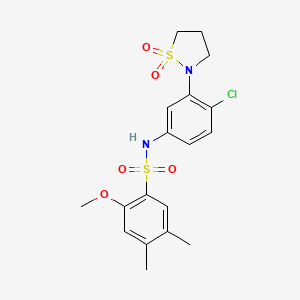

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

The compound N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidinyl moiety, a chloro-substituted phenyl ring, and a methoxy-dimethylbenzenesulfonamide group. While direct data on this specific compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related sulfonamide derivatives. Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties, often modulated by substituents on the aryl rings and heterocyclic appendages .

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O5S2/c1-12-9-17(26-3)18(10-13(12)2)28(24,25)20-14-5-6-15(19)16(11-14)21-7-4-8-27(21,22)23/h5-6,9-11,20H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCKGSDVECEZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 425.9 g/mol. The structure includes:

- Chloro-substituted phenyl group : Enhances reactivity and biological interactions.

- Dioxidoisothiazolidin moiety : Contributes to pharmacological properties.

- Methoxy and dimethyl groups : Potentially influence solubility and bioavailability.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It is believed to modulate enzyme activity or receptor binding, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Its ability to induce apoptosis in cancer cells has been noted in vitro, indicating a potential role in cancer therapy. The exact pathways involved are still under investigation.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in various models. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses.

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on synthesis, spectral properties, and physicochemical characteristics.

Structural and Functional Group Comparisons

Key Observations :

- The target compound’s 1,1-dioxidoisothiazolidinyl group distinguishes it from triazole-thiones ([7–9]) and chromenone derivatives (Example 53) but aligns with the sulfone-containing thiazolidinyl group in .

- Halogen substituents (Cl, F) are common across analogs, influencing electronic properties and binding interactions. For instance, chloro substituents in [7–9] enhance lipophilicity compared to hydrogen or bromo analogs .

Spectral Data and Tautomerism

provides critical insights into the spectral behavior of sulfonamide-triazole hybrids:

- IR Spectroscopy :

- Hydrazinecarbothioamides ([4–6]) exhibit C=S stretches at 1243–1258 cm⁻¹ and C=O stretches at 1663–1682 cm⁻¹. These bands disappear in triazole-thiones ([7–9]), confirming cyclization and tautomerism favoring the thione form (absence of νS-H at ~2500–2600 cm⁻¹) .

- The target compound’s sulfone group (1,1-dioxidoisothiazolidinyl) would likely show strong S=O stretches near 1150–1350 cm⁻¹, analogous to sulfonyl groups in [7–9] and .

- NMR Spectroscopy :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.